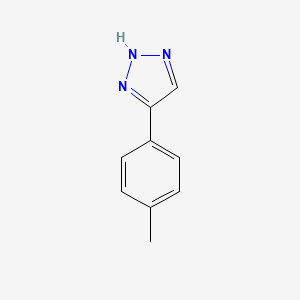

4-(p-Tolyl)-1H-1,2,3-triazole

Descripción general

Descripción

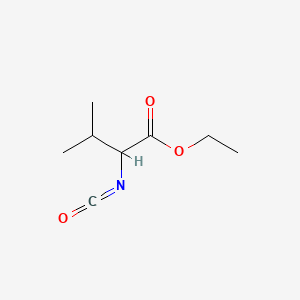

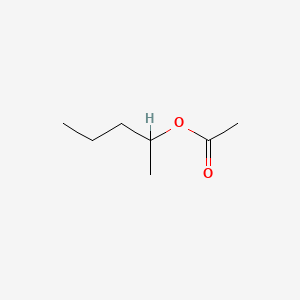

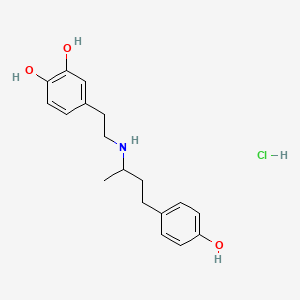

The compound “4-(p-Tolyl)-1H-1,2,3-triazole” is a chemical compound that contains a triazole ring and a tolyl group. The tolyl group is a functional group related to toluene and has the general formula CH3C6H4−R . The relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .

Synthesis Analysis

The synthesis of compounds similar to “4-(p-Tolyl)-1H-1,2,3-triazole” has been reported. For instance, a three-component condensation reaction of 4-methylbenzaldehyde with acetophenone and urea in the presence of CF3COOH was investigated, resulting in the synthesis of 4-phenyl-6-(p-tolyl)pyrimidin-2(1H)-one . Another example is the synthesis of (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole by gold (III)-catalyzed propargylic substitution, followed by gold (I)-catalyzed cyclization in one pot .Molecular Structure Analysis

The molecular structure of “4-(p-Tolyl)-1H-1,2,3-triazole” can be inferred from the structures of related compounds. For instance, the tolyl group has the general formula CH3C6H4−R, where R is a substituent . The position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .Aplicaciones Científicas De Investigación

Organic Electronics

The compound has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

Optoelectronic Devices

Thiazolothiazole, a related compound, is widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . It’s plausible that “4-(p-Tolyl)-1H-1,2,3-triazole” could have similar applications given its structural similarities.

Nonlinear Optical Applications

The compound can be used in nonlinear optical applications. For instance, 5-Methyl-3-(p-tolyl)thiazolo[4,5-d]thiazole-2(3H)-thione, a related compound, was obtained by the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of K2CO3 . This suggests potential for “4-(p-Tolyl)-1H-1,2,3-triazole” in similar applications.

Flavoring Agent

4’-Methylacetophenone, a related compound, is used as a flavoring agent . Given the structural similarities, “4-(p-Tolyl)-1H-1,2,3-triazole” could potentially be used in similar applications.

Intermediate in Pharmaceutical Manufacturing

4’-Methylacetophenone is used as an intermediate in the manufacture of active pharmaceutical ingredients . This suggests that “4-(p-Tolyl)-1H-1,2,3-triazole” could also be used as an intermediate in the synthesis of various pharmaceuticals.

Cosmetics and Perfumes

4’-Methylacetophenone is used in the manufacture of perfumes and cosmetics . Given the structural similarities, “4-(p-Tolyl)-1H-1,2,3-triazole” could potentially be used in similar applications.

Mecanismo De Acción

Target of Action

Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

It is suggested that similar triazole-pyrimidine hybrids exhibit their neuroprotective and anti-inflammatory properties through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Similar triazole-pyrimidine hybrids have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Result of Action

Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Propiedades

IUPAC Name |

4-(4-methylphenyl)-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCIKQLLQORQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344093 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(p-Tolyl)-1H-1,2,3-triazole | |

CAS RN |

5301-96-2 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[[3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B3426472.png)

![2-[2-[(E)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]acetate](/img/structure/B3426503.png)

![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3426535.png)